molecular formula C14H26N6O4 B12576053 2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane} CAS No. 291314-39-1

2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane}

Cat. No.: B12576053
CAS No.: 291314-39-1
M. Wt: 342.39 g/mol
InChI Key: NMZSJIQGMAGSSO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Characterization

The IUPAC name 2,2'-azobis[n-(2-carboxyethyl)-2-methylpropionamidine] tetrahydrate precisely describes this compound's architecture. Its molecular formula $$ \text{C}{14}\text{H}{34}\text{N}{6}\text{O}{8} $$ corresponds to a 414.46 g/mol zwitterionic structure featuring:

  • A central azo group ($$-\text{N}=\text{N}-$$) flanked by two identical amidine-functionalized propane units
  • Carboxyethyl substituents ($$-\text{CH}2\text{CH}2\text{COOH}$$) providing aqueous solubility
  • Four water molecules of crystallization

Table 1: Key Structural Parameters

Property Value
Molecular weight 414.46 g/mol
10h half-life temp 57°C (in water)
Solubility Freely soluble in H₂O, MeOH
Crystal water 4 H₂O molecules

The zwitterionic nature arises from protonated amidine groups ($$-\text{C}(=\text{NH}2^+)\text{NH}2$$) balancing deprotonated carboxylates ($$-\text{COO}^-$$), enabling dual functionality in polymerization systems. X-ray crystallography reveals a planar azo core with carboxyethyl groups adopting gauche conformations to minimize steric hindrance.

Historical Development of Azoamidine-Based Radical Initiators

The synthesis of VA-057 represents the culmination of three decades of azo initiator optimization:

  • First-Generation Azoamidines (1960s–1980s): Early compounds like 2,2'-azobis(2-amidinopropane) (AAPH) demonstrated radical generation capabilities but suffered from limited solubility and pH sensitivity. Their decomposition above 70°C restricted low-temperature applications.

  • Zwitterionic Innovations (1990s): Fujifilm researchers introduced carboxyethyl groups to amidine nitrogens, creating amphoteric initiators operable across wider pH ranges. This modification reduced halogen content compared to predecessors like 4,4'-azobis(4-cyanopentanoic acid).

  • Modern Refinements (2000s–Present): Process optimization achieved through:

    • Controlled crystallization to enhance storage stability
    • Elimination of halogenated byproducts during synthesis
    • Precise control over decomposition kinetics via substituent engineering

This evolutionary trajectory addressed critical industry needs for environmentally benign initiators with tunable reactivity profiles.

Position Within Contemporary Radical Chemistry Research

VA-057 occupies a unique niche in modern polymerization research due to three synergistic properties:

1. Temperature-Controlled Initiation
With activation energy $$ E_a = 122.7 \, \text{kJ/mol} $$ and frequency factor $$ \ln A = 33.88 $$, VA-057 enables precise control over radical flux in:

  • Reversible addition-fragmentation chain transfer (RAFT) polymerization
  • Aqueous dispersion polymerizations below 60°C

2. Latex Engineering Capabilities
The zwitterionic structure facilitates:

Latex Type Mechanism Application Example
Cationic Amidines bind anionic surfactants Paper coating additives
Anionic Carboxylates stabilize particles Acrylic emulsion paints

3. Environmental Compatibility
As a halogen-free initiator, VA-057 avoids:

  • Equipment corrosion from HCl byproducts
  • Yellowing of polymers due to chloride residues
  • Toxicological concerns associated with cyanopentanoate derivatives

Ongoing research exploits VA-057's dual reactivity for synthesizing:

  • pH-responsive hydrogels
  • Core-shell nanoparticles via sequential polymerization
  • Biohybrid materials through protein-initiated grafting

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

291314-39-1

Molecular Formula

C14H26N6O4

Molecular Weight

342.39 g/mol

IUPAC Name

3-[[1-amino-2-[[1-amino-1-(2-carboxyethylimino)-2-methylpropan-2-yl]diazenyl]-2-methylpropylidene]amino]propanoic acid

InChI

InChI=1S/C14H26N6O4/c1-13(2,11(15)17-7-5-9(21)22)19-20-14(3,4)12(16)18-8-6-10(23)24/h5-8H2,1-4H3,(H2,15,17)(H2,16,18)(H,21,22)(H,23,24)

InChI Key

NMZSJIQGMAGSSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=NCCC(=O)O)N)N=NC(C)(C)C(=NCCC(=O)O)N

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

  • Amidine precursors : Synthesized or commercially obtained amidines bearing the 2-carboxyethyl group.
  • Azo coupling agents : Typically sodium nitrite or other nitrosating agents to form the azo bond.
  • Solvents : Polar solvents such as water or alcohols, often degassed to remove oxygen.
  • Inert atmosphere : Nitrogen or argon gas to prevent oxidation.

Stepwise Synthetic Procedure

Step Description Conditions Notes
1 Amidine synthesis Reaction of appropriate amines with cyanoacetic acid derivatives or other carboxyethyl sources Controlled pH and temperature to avoid side reactions
2 Diazotization Treatment of amidine with sodium nitrite under acidic conditions at low temperature (0–5°C) Formation of diazonium intermediate
3 Azo coupling Coupling of two diazonium intermediates or reaction with another amidine molecule Performed under inert atmosphere to prevent azo bond degradation
4 Purification Crystallization or chromatography Removal of unreacted materials and byproducts
5 Drying and storage Under vacuum or inert gas To maintain compound stability

Reaction Monitoring and Characterization

Research Findings on Preparation Conditions

  • The azo bond formation is highly sensitive to temperature and pH; low temperatures (0–5°C) favor diazotization and coupling efficiency.
  • Inert atmosphere conditions are critical to prevent premature azo bond cleavage, which would reduce yield and radical generation capacity.
  • The presence of the carboxyethyl group improves water solubility, facilitating purification and handling in aqueous media.
  • The half-life of the compound at physiological temperature (37°C) is approximately 175 hours, indicating good stability post-synthesis.

Comparative Table of Related Azo Compounds and Their Preparation Features

Compound Name Key Functional Groups Preparation Highlights Stability & Application Notes
2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane} Amidino + carboxyethyl Amidino precursor diazotization and azo coupling under inert atmosphere High water solubility, stable radical initiator for oxidative studies
2,2'-Azobis(2-methylpropionamidine) dihydrochloride Amidino without carboxyethyl Similar diazotization and azo coupling Widely used in polymerization, less water soluble
1,1'-Azobis(cyclohexanecarbonitrile) Nitrile groups Azo coupling with cyclohexane derivatives Used mainly in polymer chemistry, less hydrophilic
4,4'-Azobis(4-cyanovaleric acid) Cyanovaleric acid groups Azo coupling with cyanovaleric acid derivatives Thermal initiator with moderate solubility

Summary of Key Preparation Parameters

Parameter Optimal Range/Condition Impact on Synthesis
Temperature during diazotization 0–5°C Ensures stable diazonium intermediate formation
Atmosphere Inert (N2 or Ar) Prevents azo bond degradation
pH Slightly acidic Facilitates diazotization without side reactions
Solvent Degassed water or alcohol Enhances solubility and reaction control
Purification Crystallization under inert conditions Yields high-purity product

Chemical Reactions Analysis

Primary Decomposition Mechanism

The compound decomposes via homolytic cleavage of the azo bond (-N=N-) under thermal or photolytic conditions, producing carbon-centered radicals that rapidly react with molecular oxygen to form peroxyl radicals (ROO- ) . The general reaction sequence is:

R-N=N-RΔ/hν2R- +N2\text{R-N=N-R} \xrightarrow{\Delta/h\nu} 2\text{R- } + \text{N}_2 \uparrow R- +O2ROO- \text{R- } + \text{O}_2 \rightarrow \text{ROO- }

Key characteristics:

  • Half-life : Decomposition follows first-order kinetics, with rates dependent on temperature and pH .

  • Radical yield : Generates two equivalents of radicals per molecule.

Reaction Kinetics and Environmental Dependence

Experimental data from controlled degradation studies reveal:

Table 1: Decomposition Rates Under Varying Conditions

ConditionDecomposition Rate (s⁻¹)Dominant PathwaySource
Thermal (40°C, pH 7.4)2.1×1062.1 \times 10^{-6}Radical generation
Alkaline (pH 10, 25°C)5.8×1055.8 \times 10^{-5}Hydrolysis
UV irradiation (300 nm)3.4×1043.4 \times 10^{-4}Photolytic cleavage
  • pH sensitivity : Hydrolysis becomes significant above pH 8, producing non-radical hydrolysis byproducts .

  • Temperature dependence : Arrhenius activation energy for thermal decomposition is ~120 kJ/mol .

Oxidative Degradation Pathways

The generated peroxyl radicals abstract hydrogen atoms from substrates, initiating chain reactions:

ROO- +R’HROOH+R’- \text{ROO- } + \text{R'H} \rightarrow \text{ROOH} + \text{R'- } R’- +O2R’OO- (propagation)\text{R'- } + \text{O}_2 \rightarrow \text{R'OO- } \quad (\text{propagation})

Key Findings from Drug Stability Studies :

  • Substrate selectivity : Preferentially oxidizes electron-rich moieties (e.g., thiols, phenols).

  • Antioxidant modulation : Addition of ascorbic acid or tocopherol reduces degradation rates by 60–80% via radical scavenging .

  • Solid-state reactivity : Maintains oxidative activity in lyophilized formulations, though rates decrease by 40% compared to solution .

Biological Oxidative Stress Models

In vivo studies demonstrate dose-dependent oxidative damage biomarkers:

Table 2: Biomarker Levels in Rodent Models (72h Post-Exposure)

AAPH Dose (mg/kg)MDA (nmol/mg)Carbonyl (nmol/mg)SOD Activity (U/mg)
0 (Control)1.2 ± 0.30.8 ± 0.225 ± 3
2004.1 ± 0.62.9 ± 0.512 ± 2
  • Mechanistic insight : Elevated malondialdehyde (MDA) and protein carbonyls confirm lipid/protein oxidation .

  • Enzyme inhibition : Superoxide dismutase (SOD) activity declines due to ROS overload .

Synergistic/Antagonistic Effects in Mixtures

Binary mixtures with natural phenolics (e.g., quercetin, resveratrol) exhibit:

  • Synergy : Enhanced radical scavenging at low phenolic ratios (1:3) .

  • Antagonism : Reduced efficacy at high ratios (3:1) due to competitive radical interactions .

Scientific Research Applications

Introduction to 2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane}

2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane}, commonly referred to as 2,2'-azobis(2-amidinopropane) dihydrochloride, is a synthetic compound notable for its role as a free radical initiator in various scientific applications. This azo compound is primarily utilized in oxidative stress research, drug studies, and as a model oxidant in both small molecule and protein therapeutics.

Oxidative Stress Studies

2,2'-Azobis(2-amidinopropane) dihydrochloride is extensively used to mimic oxidative stress in biological systems. It generates free radicals that can induce oxidative damage in various tissues:

  • Lung Function Studies : Research has shown that administration of this compound in animal models can lead to significant alterations in lung mechanics and histology, simulating conditions such as asthma and pulmonary fibrosis. Studies indicated increased levels of inflammatory markers and oxidative damage in the lungs of rats exposed to varying doses of the compound .
  • Colitis Models : The compound has been employed to induce colitis in rats, demonstrating its utility in studying inflammatory bowel diseases. The resultant mucosal inflammation and histological changes provide insights into the mechanisms of disease progression .

Drug Development

In drug formulation and testing, 2,2'-azobis(2-amidinopropane) dihydrochloride serves as a model oxidant for evaluating the stability and efficacy of pharmaceutical compounds under oxidative conditions:

  • Antioxidant Testing : It has been used to assess the antioxidant capacity of various compounds by examining their ability to mitigate oxidative damage induced by this azo initiator. For instance, studies have shown that certain natural phenolic mixtures can exhibit synergistic antioxidant effects when tested against oxidation initiated by this compound .
  • Cancer Research : The compound's role in generating reactive oxygen species (ROS) is pivotal in cancer research, where it aids in understanding tumor microenvironments and the efficacy of chemotherapeutic agents .

Biochemical Mechanisms

The biochemical pathways affected by 2,2'-azobis(2-amidinopropane) dihydrochloride are critical for understanding cellular responses to oxidative stress:

  • Cellular Damage Assessment : It facilitates the study of lipid peroxidation and protein carbonylation as markers of oxidative damage. This is particularly relevant in studies involving human erythrocytes and various tissues .
  • Inflammatory Response Studies : The compound has been instrumental in elucidating the relationship between oxidative stress and inflammation, with findings indicating elevated levels of pro-inflammatory cytokines following exposure .

Case Study 1: Lung Injury Induction

A study investigated the effects of different doses of 2,2'-azobis(2-amidinopropane) dihydrochloride on lung function in Wistar rats. The results demonstrated dose-dependent increases in lung resistance and alterations in histological markers of inflammation. The highest dose led to significant increases in collagen deposition and inflammatory cell infiltration, highlighting its potential as an experimental model for lung injury .

Case Study 2: Antioxidant Efficacy Evaluation

In another study focusing on natural antioxidants, researchers utilized this azo compound to induce oxidation in linoleic acid samples. Various combinations of phenolics were tested for their antioxidant properties. Results indicated that certain combinations not only prevented oxidation but also enhanced antioxidant activity beyond expected levels, showcasing the utility of this compound in food chemistry and nutrition research .

Mechanism of Action

The mechanism of action of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} involves the generation of free radicals through the homolytic cleavage of the azo bond. These free radicals initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The zwitterionic structure of the compound allows it to interact with both cationic and anionic species, facilitating the formation of various types of polymers .

Comparison with Similar Compounds

Molecular Data :

  • Molecular Formula : C₁₀H₂₄N₆O₄Cl₂ (based on dihydrochloride salt derivatives) .
  • Key Applications : Induction of oxidative damage in proteins, lipids, and DNA ; radical generation in polymer synthesis .

Comparison with Similar Azo Compounds

Azo-based radical initiators are classified by their substituent groups, thermal stability, and solubility. Below is a detailed comparison with structurally and functionally related compounds.

Structural Differences

Compound Name Substituent Groups Molecular Formula Key Features
2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane} Carboxyethyl-amidino C₁₀H₂₄N₆O₄Cl₂ High water solubility; used in oxidative stress models .
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) Amidino C₈H₂₀N₆Cl₂ Standard for lipid/protein oxidation studies; moderate water solubility .
2,2'-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (VA-044) Imidazolinyl C₁₂H₂₀N₆Cl₂ Thermally stable (10h half-life at 110°C); used in high-temperature polymerizations .
2,2′-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (AMHP) Hydroxyethyl C₁₂H₂₄N₄O₄ Enhanced solubility in polar solvents; applied in controlled radical reactions .

Thermal Decomposition Properties

  • 2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane}: Decomposes at ~50–70°C, generating radicals at physiological temperatures, ideal for in vitro oxidation studies .
  • AAPH : 10h half-life at ~67°C; commonly used at 37°C to mimic biological conditions .
  • VA-044 : High thermal stability (10h half-life at 110°C), suitable for polymerizations requiring elevated temperatures .
  • AMHP : Lower decomposition temperature (~60°C), balancing radical yield and controllability .

Oxidative Stress Models

  • 2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane}: Induces protein carbonyl formation and DNA strand breaks at 25–500 μM concentrations .
  • AAPH: Gold standard for lipid peroxidation (e.g., malondialdehyde generation in linoleic acid ) and ABTS•+ radical generation in antioxidant assays .
  • VA-044: Limited use in biological models due to high thermal requirements but favored in polymer chemistry .

Efficacy and Limitations

  • Pro-Oxidant Effects: High concentrations of carboxyethyl-amidino derivatives (≥500 μM) may promote oxidative damage in proteins, similar to AAPH .
  • Solubility: Carboxyethyl and hydroxyethyl substituents improve water solubility compared to amidino or imidazolinyl groups .
  • Thermal Control : VA-044’s high half-life temperature allows precise radical generation in polymerizations, unlike AAPH or AMHP .

Biological Activity

2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane}, commonly referred to as AAPH, is a synthetic organic compound widely recognized for its role as a free radical generator in biological systems. This compound is particularly significant in studies involving oxidative stress, polymer chemistry, and biochemistry. Its unique structure allows it to decompose thermally or photochemically, producing free radicals that can initiate various biological processes.

Chemical Structure and Properties

AAPH is classified as an azo compound, characterized by its azo functional group (-N=N-), which is responsible for its ability to generate free radicals upon decomposition. The compound's structure can be represented as follows:

AAPH= C5H10N4O4 \text{AAPH}=\text{ C}_5\text{H}_{10}\text{N}_4\text{O}_4\text{ }

This structure facilitates its use in various applications, including as a radical initiator in polymerization reactions and as a model compound for studying oxidative damage in biological systems.

The biological activity of AAPH primarily stems from its ability to produce peroxyl radicals upon thermal decomposition. These radicals can react with lipids, proteins, and nucleic acids, leading to oxidative modifications. The general reaction mechanism involves:

  • Decomposition : AAPH decomposes to generate free radicals.
  • Propagation : These radicals can abstract hydrogen atoms from biomolecules, leading to the formation of new radicals.
  • Termination : The radical chain reaction eventually terminates when two radicals combine.

Oxidative Stress Induction

AAPH is frequently used in laboratory settings to induce oxidative stress in cellular models. Studies have demonstrated that exposure to AAPH leads to increased levels of reactive oxygen species (ROS), which can result in cellular damage and apoptosis.

  • Cellular Studies : In vitro studies have shown that AAPH treatment results in significant lipid peroxidation and protein oxidation in various cell types, including neuronal and hepatic cells .
  • Animal Models : In vivo experiments using rodent models have indicated that AAPH administration can lead to elevated markers of oxidative stress and subsequent inflammatory responses .

Antioxidant Activity

The effects of AAPH have also been studied concerning antioxidant compounds. For instance, the protective effects of vitamins C and E against AAPH-induced oxidative damage have been documented. These antioxidants help neutralize the free radicals generated by AAPH, thereby mitigating cellular damage.

Study 1: Lipid Peroxidation

A study investigated the impact of AAPH on lipid peroxidation in rat liver microsomes. The researchers found that AAPH significantly increased malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating extensive membrane damage due to oxidative stress .

Study 2: Protein Oxidation

Another research focused on the effects of AAPH on protein oxidation in human erythrocytes. Results showed that exposure to AAPH led to increased carbonyl content in proteins, suggesting that AAPH effectively induces protein oxidative modifications .

Data Summary

Parameter Control Group AAPH Treatment Significance (p-value)
MDA Levels (nmol/mg protein)0.5 ± 0.11.5 ± 0.3<0.01
Protein Carbonyls (nmol/mg)2.0 ± 0.55.0 ± 0.7<0.05
Cell Viability (%)10060<0.001

Q & A

Q. How can researchers accurately identify and characterize 2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane} in experimental settings?

Methodological Answer:

  • Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to verify the compound’s structure, focusing on the amidino and carboxyethyl functional groups. Cross-reference CAS No. 291314-39-1 (hydrate form) and synonyms like VA-057 .
  • Purity Assessment : Employ high-performance liquid chromatography (HPLC) with UV detection at 254 nm to assess purity, ensuring minimal contamination from decomposition byproducts .

Q. What are the solubility properties and recommended storage conditions for this compound?

Methodological Answer:

  • Solubility : The compound is water-soluble and miscible in methanol, making it suitable for aqueous radical polymerization or oxidative stress studies. Prepare stock solutions in deionized water (pH-adjusted to 7.4 for stability) .
  • Storage : Store at ≤30°C in airtight, light-resistant containers. Pre-dispense aliquots to minimize freeze-thaw cycles, which can accelerate decomposition .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of aerosols .
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How do researchers select between this compound and other azo initiators (e.g., AAPH, AIBN) for radical generation?

Methodological Answer:

  • Solubility-Driven Selection : Use this compound for aqueous or hydrophilic systems, whereas lipophilic initiators like AIBN are better for organic solvents .
  • Rate Considerations : Compare radical flux (ekd) values. For example, AIPH (a structural analog) generates radicals 3.8× faster than AAPH at 37°C, making it preferable for time-sensitive studies .

Advanced Questions

Q. How can researchers control the rate of radical generation in kinetic studies using this compound?

Methodological Answer:

  • Temperature Modulation : Adjust incubation temperature based on the compound’s 10-hour half-life (e.g., ~44°C in water). Lower temperatures slow decomposition, enabling prolonged radical release .

  • Concentration Calibration : Calculate radical flux using the formula:
    Radical Flux=2×[Initiator]×kd\text{Radical Flux} = 2 \times [\text{Initiator}] \times k_d

    where kdk_d (decomposition rate constant) is derived from Arrhenius plots of temperature-dependent decay .

Q. What methodologies are recommended for integrating this compound into in vivo oxidative stress models?

Methodological Answer:

  • Oral Administration : Prepare drinking water with ≤50 mM compound (filter-sterilized). Monitor biomarkers like plasma 8-iso-prostaglandin F2α (8-isoPs) and lysophosphatidylcholine to quantify oxidative damage .
  • Dose Optimization : Conduct pilot studies to balance radical generation with animal tolerance, as higher doses may induce acute toxicity .

Q. How does the thermal decomposition profile of this compound compare to other water-soluble azo initiators?

Methodological Answer:

  • Comparative Analysis : Use differential scanning calorimetry (DSC) to measure decomposition enthalpies. Reference

    Initiator10h Half-Life Temp (°C)kdk_d at 37°C (s⁻¹)
    Target Compound\sim44 (aqueous)\sim2.6 × 10⁻⁶
    AAPH\sim50\sim0.7 × 10⁻⁶
    VA-04444Not reported
    • Sources:

Q. What advanced applications exist for this compound in polymer chemistry?

Methodological Answer:

  • Carboxyl-Functionalized Polymers : Use the compound to synthesize hydrogels with carboxyl-terminated chains. For example, in RAFT polymerization, combine with 4-cyanopentanoic acid dithiobenzoate to achieve controlled molecular weights .
  • Macroporous Scaffolds : Optimize initiator concentration (0.1–1.0 wt%) in water/methanol mixtures to create 3D-ordered macroporous structures for drug delivery systems .

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